(1R,2R)-2-[(6-Methylpyrimidin-4-yl)amino]cyclopentan-1-ol
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Overview
Description
(1R,2R)-2-[(6-Methylpyrimidin-4-yl)amino]cyclopentan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with a hydroxyl group and an amino group attached to a 6-methylpyrimidine moiety. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(6-Methylpyrimidin-4-yl)amino]cyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.
Attachment of the Amino Group: The amino group is introduced through an amination reaction, which can be achieved using reagents like ammonia or amines in the presence of a catalyst.
Coupling with 6-Methylpyrimidine: The final step involves coupling the amino group with 6-methylpyrimidine, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(6-Methylpyrimidin-4-yl)amino]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, such as the reduction of the amino group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R)-2-[(6-Methylpyrimidin-4-yl)amino]cyclopentan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(6-Methylpyrimidin-4-yl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-[(6-Methylpyrimidin-4-yl)amino]cyclopentan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
(1R,2R)-2-[(6-Methylpyrimidin-4-yl)amino]cyclopentan-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
(1R,2R)-2-[(6-Methylpyrimidin-4-yl)amino]cyclopentan-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl and an amino group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(1R,2R)-2-[(6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-10(12-6-11-7)13-8-3-2-4-9(8)14/h5-6,8-9,14H,2-4H2,1H3,(H,11,12,13)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQMHJSZMLDIAG-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)N[C@@H]2CCC[C@H]2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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